5-(Thiophen-3-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
5-thiophen-3-yl-1,3-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-2-10-4-6(1)7-3-8-5-9-7/h1-5H |
InChI Key |
ICIMMICEDXGNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Thiophen 3 Yl Oxazole and Its Derivatives
Strategic Development of Oxazole (B20620) Ring Systems with Thiophene (B33073) Substitution
The construction of the 5-(thiophen-3-yl)oxazole core involves the formation of the oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. mdpi.comnih.gov Several synthetic strategies have been developed to achieve this, each with its own advantages and scope. These methods often start with precursors that already contain the thiophene moiety.
Van Leusen Oxazole Synthesis: Mechanism and Scope for Thiophene Incorporation
The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles. mdpi.comnih.gov It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.govorganic-chemistry.org
Mechanism: The reaction is initiated by the deprotonation of TosMIC, which is facilitated by the electron-withdrawing nature of both the sulfone and isocyanide groups. organic-chemistry.orgwikipedia.org The resulting carbanion then attacks the carbonyl group of the aldehyde, followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. wikipedia.orgslideshare.net Subsequent elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the oxazole ring. wikipedia.org
Scope for Thiophene Incorporation: The Van Leusen synthesis is highly amenable to the incorporation of a thiophene ring at the 5-position of the oxazole. By using a thiophenecarboxaldehyde as the aldehyde component, this compound and its derivatives can be synthesized. For instance, the reaction of 2-thiophenecarboxaldehyde with TosMIC in the presence of potassium carbonate in methanol (B129727) at reflux yields 5-(thiophen-2-yl)oxazole. orgsyn.org This methodology has been successfully applied to synthesize various thiophene-containing oxazoles, including star-shaped molecules with potential applications in materials science. nih.govacs.org The reaction generally provides good yields and has a broad substrate scope, tolerating various functional groups on the thiophene ring. mdpi.comnih.gov
| Aldehyde | Reagent | Base | Solvent | Product | Yield |
| 2-Thiophenecarboxaldehyde | TosMIC | K₂CO₃ | Methanol | 5-(Thiophen-2-yl)oxazole orgsyn.org | Not specified |
| Tris-aldehyde with thiophene core | TosMIC | K₂CO₃ | Methanol | 5-Substituted tris-oxazoles nih.gov | Good |
Metal-Catalyzed Cyclization Approaches for Constructing Thiophene-Oxazole Scaffolds
Transition metal-catalyzed reactions offer efficient and selective routes to construct complex heterocyclic systems like thiophene-oxazoles. nih.govresearchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance.
Various transition metals, including palladium, copper, and gold, have been employed to catalyze the formation of oxazole rings. nih.govresearchgate.net For instance, a copper-catalyzed tandem oxidative cyclization has been reported as an attractive method for synthesizing polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Another approach involves the copper-catalyzed vinylation/cyclization sequential reaction of amides with bromoalkenes, which can be adapted for the synthesis of thiophene-substituted oxazoles. nih.gov
Gold-catalyzed reactions have also emerged as powerful tools. A gold-catalyzed acid-assisted regioselective cyclization of alkynamides provides access to polysubstituted oxazoles. d-nb.info This method has been shown to be effective for thiophene-substituted alkyneamides, leading to the formation of the corresponding oxazole derivatives in good yields. d-nb.info
| Catalyst | Reactants | Key Transformation | Product |
| Copper | Amides and bromoalkenes | Vinylation/cyclization nih.gov | Alkyl- and aryl-substituted oxazoles |
| Gold(III) | Propargylic alcohols and amides | Propargylic substitution and cycloisomerization researchgate.net | Oxazoles/dihydropyrans |
| Gold | Alkynamides and N-oxides | Oxidative annulation d-nb.info | 2,4,5-Trisubstituted oxazoles |
Classical Cyclodehydration Methods Applied to Precursors of this compound
Classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, rely on the cyclodehydration of suitable precursors. wikipedia.orgpharmaguideline.com These methods, while established, can be effectively applied to the synthesis of this compound.
The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole. wikipedia.orgpharmaguideline.com To synthesize this compound using this method, a precursor containing a thiophene ring attached to the acylamino-ketone backbone is required. The reaction is typically catalyzed by a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. pharmaguideline.comijpsonline.com While these methods can sometimes result in low yields, the use of polyphosphoric acid has been shown to improve yields to 50-60%. ijpsonline.com
Oxidative Cyclization Protocols in Thiophene-Oxazole Formation
Oxidative cyclization reactions provide a direct route to oxazoles from acyclic precursors by forming a C-O bond and a C=N bond in a single synthetic operation. organic-chemistry.org These methods often utilize an external oxidant and can be catalyzed by metals or iodine.
A notable example is the iodine-catalyzed tandem oxidative cyclization, which has been used to synthesize 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org This protocol demonstrates excellent functional group compatibility, making it suitable for the synthesis of thiophene-containing oxazoles. Another approach involves the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, a metal-free approach using t-BuOOH/I₂-mediated domino oxidative cyclization allows for the synthesis of various polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org The safe and fast flow synthesis of functionalized oxazoles using molecular oxygen in a microstructured reactor has also been demonstrated, offering a potentially scalable and efficient method. acs.org
Direct Synthesis from Carboxylic Acids and Thiophene-Containing Substrates
Recently, methods for the direct synthesis of oxazoles from carboxylic acids have been developed, offering a more convergent and efficient approach. acs.org These methods bypass the need to pre-form an amide or ester precursor.
A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stoichiometric amount of a stable triflylpyridinium reagent. acs.org The reaction proceeds through the in-situ formation of an acylpyridinium salt, which is then trapped by an isocyanoacetate or tosylmethyl isocyanide. This transformation exhibits a broad substrate scope, including heteroaromatic substrates like thiophene, and tolerates a wide range of functional groups. acs.org This allows for the direct incorporation of a thiophene moiety from a thiophenecarboxylic acid into the oxazole ring.
Regioselective Synthesis of this compound Isomers
The regioselective synthesis of specific isomers of thiophene-substituted oxazoles is crucial for structure-activity relationship studies and the development of materials with tailored properties. The substitution pattern on both the thiophene and oxazole rings can significantly influence the compound's biological activity and physical characteristics.
Achieving regioselectivity often depends on the chosen synthetic route and the nature of the starting materials. For instance, in the Van Leusen synthesis, the position of the formyl group on the thiophene ring dictates the point of attachment to the oxazole ring. Using thiophene-3-carbaldehyde will specifically yield this compound.
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce substituents at specific positions on the pre-formed thiophene-oxazole scaffold. thieme-connect.com For example, a bromo-substituted this compound can be selectively functionalized at the bromine-bearing position.
Furthermore, regioselective lithiation followed by reaction with an electrophile is a powerful tool for introducing substituents at a specific carbon atom. For example, 5-(thiophen-2-yl)oxazole can be selectively brominated at the 4-position of the oxazole ring by treatment with lithium bis(trimethylsilyl)amide followed by a bromine source. orgsyn.org
The development of regioselective methods is an active area of research, with the goal of providing precise control over the molecular architecture of these important heterocyclic compounds. google.comorganic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Routes for Thiophene-Oxazoles
The growing emphasis on environmentally benign chemical processes has spurred the development of green and sustainable synthetic routes for thiophene-oxazole compounds. These methodologies prioritize the use of less hazardous materials, reduction of waste, and energy efficiency, aligning with the core principles of green chemistry. Key strategies include the use of alternative energy sources like microwave irradiation, the application of biocatalysts, and the utilization of greener solvent systems or solvent-free conditions.
One prominent green approach involves microwave-assisted organic synthesis (MAOS), which has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For instance, the synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives was successfully carried out using a microwave irradiation protocol, highlighting the efficiency of this green technique. cbccollege.inrjstonline.com This method not only accelerates the reaction but often leads to cleaner products with easier work-up procedures. mdpi.com
The van Leusen oxazole synthesis, a classical method for forming the oxazole ring, has also been adapted to incorporate green chemistry principles. Researchers have successfully synthesized thiophene-based oxazoles using a modified van Leusen reaction in water, a green solvent, with the aid of a catalyst at low temperatures. semanticscholar.org This approach avoids the use of volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthesis.
Furthermore, solvent-free reaction conditions represent a significant advancement in the sustainable synthesis of thiophene derivatives. researchgate.net By eliminating the solvent, these methods reduce waste and the costs associated with solvent purchase, purification, and disposal. For example, 2-amino-thiophene-3-carboxylic derivatives have been synthesized in high yields under solvent-free conditions using microwave irradiation. researchgate.net
The use of biocatalysts, such as enzymes, is another cornerstone of green chemistry that is finding application in the synthesis of oxazole derivatives. Natural clays (B1170129) have been employed as effective biocatalysts for the synthesis of 2,4-disubstituted oxazoles, offering a green and efficient route to these compounds. tandfonline.comsemanticscholar.org These catalysts are often biodegradable, non-toxic, and can operate under mild reaction conditions.
Recent research has also focused on one-pot synthesis and multi-component reactions, which are inherently greener as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. ijpsonline.com A one-pot Suzuki-Miyaura coupling reaction has been developed for the production of 2,4,5-trisubstituted oxazoles, showcasing a more atom-economical and efficient synthetic strategy. tandfonline.com
The following table summarizes various green synthetic approaches for thiophene-oxazole derivatives, highlighting the key features and advantages of each method.
| Green Chemistry Approach | Key Features | Starting Materials (Example) | Product (Example) | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate | cbccollege.inrjstonline.com |
| Van Leusen Reaction in Water | Use of a green solvent, catalytic conditions. | 2-Formyl substituted thiophene derivatives, TosMIC | Thiophene-based oxazoles | semanticscholar.org |
| Solvent-Free Synthesis | Elimination of organic solvents, reduced waste. | Cyanoacetates, ketones, sulfur | 2-Amino-thiophene-3-carboxylic derivatives | researchgate.net |
| Biocatalysis | Use of natural catalysts (e.g., clays), mild conditions. | Substituted acetophenone, urea/thiourea | 2,4-Disubstituted oxazoles | tandfonline.comsemanticscholar.org |
| One-Pot Suzuki-Miyaura Coupling | Reduced synthetic steps, atom economy. | Carboxylic acid, amino acid, boronic acid | 2,4,5-Trisubstituted oxazoles | tandfonline.com |
These examples underscore the significant progress made in developing sustainable synthetic routes for this important class of heterocyclic compounds. The continued adoption and innovation of green chemistry principles will be crucial for the environmentally responsible production of this compound and its derivatives for various applications.
Fundamental Reaction Mechanisms Governing the Synthesis and Transformations of 5 Thiophen 3 Yl Oxazole
Mechanistic Elucidation of Key Oxazole-Forming Reactions
The formation of the oxazole (B20620) ring, particularly when substituted with a thiophene (B33073) moiety, can be achieved through several powerful synthetic strategies. The Van Leusen oxazole synthesis is a classic and highly effective method for creating 5-substituted oxazoles from aldehydes. mdpi.comnih.govijpsonline.com Concurrently, modern transition metal-mediated cross-coupling reactions offer alternative and versatile routes to link thiophene and oxazole precursors. beilstein-journals.org
The Van Leusen oxazole synthesis is a robust one-pot reaction that constructs the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.org In the specific synthesis of 5-(thiophen-3-yl)oxazole, the reaction commences with thiophene-3-carbaldehyde. The mechanism proceeds through a well-defined sequence of steps, often described as a [3+2] cycloaddition. mdpi.comnih.gov
The reaction pathway can be broken down into the following key mechanistic steps:
Deprotonation of TosMIC: The reaction is initiated by a base (e.g., K₂CO₃) which abstracts the acidic α-proton from TosMIC. The electron-withdrawing effects of both the sulfonyl (tosyl) group and the isocyanide group facilitate this deprotonation, generating a resonance-stabilized carbanion. organic-chemistry.orgwikipedia.org
Nucleophilic Addition: The TosMIC carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of thiophene-3-carbaldehyde. This addition forms a tetrahedral alkoxide intermediate. mdpi.comnih.gov
Cyclization (5-endo-dig): The newly formed alkoxide oxygen intramolecularly attacks the electrophilic carbon of the isocyanide group. This step is a 5-endo-dig cyclization, which is favorable under Baldwin's rules, leading to the formation of a five-membered 2-oxazoline intermediate (specifically, a 5-(thiophen-3-yl)-5-tosyl-4,5-dihydrooxazole). nih.govwikipedia.org
Aromatization via Elimination: The crucial final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. The proton at the C5 position, originally from the aldehyde's carbonyl carbon, is abstracted, leading to the formation of a double bond and the aromatic this compound product. ijpsonline.comorganic-chemistry.org
This method is highly effective for various heterocyclic aldehydes, including those with furan (B31954) or thiophene rings, often providing good to excellent yields. mdpi.comnih.gov
Table 1: Key Steps in the Van Leusen Synthesis of this compound
| Step | Reactants/Intermediates | Transformation | Mechanistic Description |
| 1 | TosMIC, Base (e.g., K₂CO₃) | Formation of TosMIC Carbanion | Abstraction of the acidic α-proton from TosMIC. wikipedia.org |
| 2 | TosMIC Carbanion, Thiophene-3-carbaldehyde | Formation of Alkoxide Intermediate | Nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon. organic-chemistry.org |
| 3 | Alkoxide Intermediate | Formation of 2-Oxazoline Ring | Intramolecular 5-endo-dig cyclization. nih.gov |
| 4 | 2-Oxazoline Intermediate, Base | Formation of this compound | Elimination of p-toluenesulfinic acid to yield the aromatic oxazole. ijpsonline.comorganic-chemistry.org |
Transition metal catalysis provides powerful alternatives for forging the carbon-carbon bond between a thiophene ring and an oxazole ring. These methods often rely on direct C-H activation or cross-coupling reactions, offering high efficiency and modularity. beilstein-journals.orgnih.gov A prominent example is the palladium- and copper-cocatalyzed dehydrogenative cross-coupling of an oxazole with a thiophene. beilstein-journals.org
A plausible catalytic cycle for a Pd(II)/Cu(II)-catalyzed direct C-H coupling to form this compound can be proposed as follows:
C-H Activation/Metalation: The cycle can initiate with the C-H activation of either heterocycle. For instance, the palladium(II) catalyst can coordinate to the oxazole ring, followed by a concerted metalation-deprotonation (CMD) step, often assisted by a base or an acetate (B1210297) ligand, to form a palladacycle intermediate at the C5 position.
Oxidative Addition or Transmetalation-like Step: The thiophene molecule then enters the catalytic cycle. In a dehydrogenative coupling, the palladated oxazole intermediate can coordinate to the thiophene's C-H bond (at the C3 position).
Reductive Elimination: This is the key bond-forming step. The palladium center facilitates the coupling of the oxazole and thiophene fragments, forming the C-C bond of this compound. This step reduces the palladium from Pd(II) to Pd(0).
Alternative transition-metal-catalyzed routes include Suzuki-Miyaura cross-coupling, where a halo-oxazole is coupled with a thiophene boronic acid (or vice versa) in the presence of a palladium catalyst. ijpsonline.comnih.govtandfonline.com Nickel-catalyzed oxidative couplings have also been explored for linking thiophene and oxazole moieties. researchgate.net
Investigation of Post-Synthetic Functionalization Mechanisms on the this compound Core
Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce additional functional groups. The reactivity is dictated by the electronic properties of the coupled heterocyclic rings. The thiophene ring is generally electron-rich and susceptible to electrophilic attack, while the oxazole ring possesses distinct sites for deprotonation and subsequent electrophilic quenching. tandfonline.comsemanticscholar.org
Electrophilic Aromatic Substitution: The thiophene ring in this compound is activated toward electrophilic substitution. evitachem.com The oxazole substituent's electronic effect will direct incoming electrophiles to the available positions on the thiophene ring (C2, C4, and C5). Reactions like halogenation (e.g., using N-bromosuccinimide, NBS) or nitration can be expected to occur preferentially on the thiophene moiety. evitachem.com
Deprotonation and Electrophilic Quenching (Lithiation): A powerful strategy for functionalizing oxazoles is through deprotonation using a strong base, typically an organolithium reagent like n-butyllithium (nBuLi), followed by reaction with an electrophile. scispace.com The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org Since the C5 position is already substituted in this compound, the most likely site for deprotonation is the C2 position.
The mechanism proceeds via:
Lithiation: At low temperatures (e.g., -78 °C), nBuLi selectively abstracts the acidic proton at the C2 position of the oxazole ring, forming a 2-lithio-5-(thiophen-3-yl)oxazole intermediate. scispace.com
Electrophilic Trap: This highly reactive organolithium intermediate can then be quenched with a wide range of electrophiles. For example, reaction with hexachloroethane (B51795) can introduce a chlorine atom at the C2 position, while reaction with iodine introduces an iodine atom. scispace.com This two-step sequence allows for the regioselective installation of various functional groups.
Table 2: Common Post-Synthetic Functionalization Reactions
| Reaction Type | Reagents | Site of Functionalization | Mechanistic Principle |
| Bromination | N-Bromosuccinimide (NBS) | Thiophene Ring (likely C2, C5) | Electrophilic Aromatic Substitution. evitachem.com |
| Chlorination | 1. nBuLi2. Hexachloroethane | Oxazole Ring (C2) | Deprotonation (Lithiation) followed by Electrophilic Quenching. scispace.com |
| Iodination | 1. nBuLi2. Iodine (I₂) | Oxazole Ring (C2) | Deprotonation (Lithiation) followed by Electrophilic Quenching. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (after halogenation) | Site of Halogenation | Palladium-catalyzed cross-coupling. tandfonline.comevitachem.com |
Computational and Theoretical Chemistry Applied to the Electronic Structure and Reactivity of 5 Thiophen 3 Yl Oxazole
Quantum Mechanical Characterization of Ground State Molecular Geometries
A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of a molecule, its ground state geometry. This is typically achieved using methods like Density Functional Theory (DFT). Such calculations would yield precise bond lengths, bond angles, and dihedral angles for 5-(Thiophen-3-yl)oxazole, clarifying the planarity and orientation of the thiophene (B33073) and oxazole (B20620) rings relative to each other. Without specific published research, no data table of these geometric parameters can be presented.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. chiralen.com For this compound, computational models would visualize the distribution of these orbitals and calculate their energy levels. This information is currently unavailable.
Theoretical Prediction of Molecular Dipole Moments and Charge Distribution in Ground and Excited States
Computational methods can precisely calculate the distribution of electron density across a molecule, which determines its dipole moment and electrostatic potential. This analysis would reveal the partial positive and negative charges on each atom in this compound in both its ground and electronically excited states. Understanding these properties is vital for predicting intermolecular interactions. As no specific studies have been performed, a data table of dipole moments or atomic charges cannot be provided.
Computational Modeling of Electronic Excitation Processes and Spectroscopic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to model how a molecule absorbs light and moves to an excited state. These calculations can predict the absorption wavelengths (UV-Vis spectrum) and the nature of the electronic transitions (e.g., π-π* transitions). Such a computational study would be invaluable for interpreting the experimental spectroscopic data for this compound, but this research has not been published.
Reaction Pathway Predictions and Energetics via Computational Methods
Theoretical chemistry can be used to map out the potential energy surfaces for chemical reactions, identifying the most likely pathways and calculating the energy barriers (activation energies) for those reactions. This could predict, for example, the most favorable sites for electrophilic or nucleophilic attack on the this compound molecule. This area of research for the specified compound remains to be explored.
Advanced Spectroscopic and Analytical Characterization of 5 Thiophen 3 Yl Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic arrangement within a molecule. For 5-(Thiophen-3-yl)oxazole, both ¹H and ¹³C NMR would provide definitive evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the oxazole (B20620) and thiophene (B33073) rings. The protons on the thiophene ring (at positions 2, 4, and 5) would appear as multiplets due to spin-spin coupling. The protons on the oxazole ring (at positions 2 and 4) would also exhibit characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing unique signals for each carbon atom in the molecule. The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen, oxygen, and sulfur atoms.
While specific experimental spectra for this compound are not widely published, predicted chemical shifts can be estimated based on established values for substituted thiophenes and oxazoles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive models and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxazole C2 | - | ~151 |
| Oxazole H2 | ~8.0-8.2 | - |
| Oxazole C4 | - | ~125 |
| Oxazole H4 | ~7.2-7.4 | - |
| Oxazole C5 | - | ~158 |
| Thiophene C2' | - | ~127 |
| Thiophene H2' | ~7.6-7.8 | - |
| Thiophene C3' | - | ~130 |
| Thiophene C4' | - | ~123 |
| Thiophene H4' | ~7.3-7.5 | - |
| Thiophene C5' | - | ~126 |
| Thiophene H5' | ~7.4-7.6 | - |
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₇H₅NOS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass (approximately 151.01 g/mol ).
Electron ionization (EI-MS) would likely induce characteristic fragmentation of the molecule. The fragmentation pathways for oxazoles and thiophenes are well-documented. clockss.orgresearchgate.net A plausible fragmentation pattern for this compound would involve initial cleavage at the bond connecting the two heterocyclic rings, as well as cleavage within the rings themselves.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | C₇H₅NOS⁺ | 151 |
| [M-CO]⁺ | C₆H₅NS⁺ | 123 |
| [M-HCN]⁺ | C₆H₄OS⁺ | 124 |
| [Thiophen-3-yl]⁺ | C₄H₃S⁺ | 83 |
| [Oxazol-5-yl]⁺ | C₃H₂NO⁺ | 68 |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not currently available in the public domain, analysis of related structures, such as those containing thiophene and isoxazole (B147169) moieties, can provide valuable insights. nih.govresearchgate.net It is expected that the molecule would be largely planar, although a small dihedral angle between the planes of the thiophene and oxazole rings is likely. The crystal packing would be influenced by weak intermolecular forces such as C-H···N or C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic rings.
Table 3: Expected Molecular Geometry Parameters for this compound Based on theoretical calculations and data from analogous structures.
| Parameter | Expected Value |
|---|---|
| C-S bond length (Thiophene) | ~1.71 Å |
| C-O bond length (Oxazole) | ~1.36 Å |
| C=N bond length (Oxazole) | ~1.31 Å |
| Inter-ring C-C bond length | ~1.47 Å |
| Thiophene-Oxazole Dihedral Angle | 5-20° |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.
The FTIR and Raman spectra of this compound would be characterized by bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, C-S, and C-O-C bonds within the thiophene and oxazole rings. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations for both heterocyclic systems would produce a series of complex bands in the 1600-1300 cm⁻¹ region. Vibrations involving the C-S bond of the thiophene ring are expected at lower frequencies.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| C=N Stretch (Oxazole) | 1650 - 1590 | FTIR, Raman |
| Aromatic C=C Ring Stretch | 1600 - 1400 | FTIR, Raman |
| C-O-C Stretch (Oxazole) | 1100 - 1020 | FTIR |
| C-S Stretch (Thiophene) | 750 - 600 | Raman |
| C-H Out-of-Plane Bend | 900 - 675 | FTIR |
Electronic Absorption and Fluorescence Spectroscopy for Optical Property Assessment
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The conjugated π-system extending across the thiophene and oxazole rings in this compound is expected to give rise to distinct absorption and emission properties.
UV-Vis Absorption: The UV-Vis spectrum would likely exhibit absorption bands corresponding to π-π* electronic transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent environment.
Fluorescence Spectroscopy: Thiophene-oxazole derivatives are known to be fluorescent. researchgate.netrsc.orgnih.gov Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which measures the efficiency of the emission process, would be a key parameter in characterizing its optical properties. Studies on the isomeric 5-(thiophen-2-yl)oxazole derivatives have shown their utility as fluorescent chemosensors. researchgate.netrsc.org
Table 5: Expected Photophysical Properties of this compound Values are estimated based on data for analogous thiophene-oxazole compounds.
| Property | Expected Value / Observation |
|---|---|
| Absorption Maximum (λ_abs) | ~300 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | ~380 - 450 nm |
| Stokes Shift | ~80 - 100 nm |
| Fluorescence | Expected to be fluorescent |
Photophysical Properties and Optoelectronic Behavior of 5 Thiophen 3 Yl Oxazole and Its Derivatives
Absorption and Emission Spectral Characteristics
The absorption and emission spectra of thiophene-oxazole systems are governed by π-π* electronic transitions within the conjugated framework. The position of the absorption and emission maxima is sensitive to the extent of π-conjugation, the nature of substituents, and the solvent environment.
For instance, studies on π-conjugated oxazole (B20620) dyes show that the incorporation of aromatic or heteroaromatic groups at the 2- or 5-position of the oxazole ring leads to absorption in the UV-visible region. researchgate.net In donor-acceptor systems containing thiophene (B33073), the lowest energy absorption band is typically assigned to an intramolecular charge transfer (ICT) transition from the electron-donating thiophene to the electron-accepting part of the molecule. researchgate.net
In a series of diketopyrrolopyrroles featuring benzoxazole-thiophene scaffolds, the introduction of a thiophene linker resulted in a significant bathochromic (red) shift of both the absorption and emission maxima by approximately 100 nm. nih.gov This highlights the profound effect of the thiophene moiety on the electronic structure and energy levels of the molecule. For derivatives of 5-styrylisoxazoles, absorption maxima are observed in the range of 300-450 nm, with emission maxima in the visible region. researchgate.net
Based on these findings, it can be anticipated that 5-(thiophen-3-yl)oxazole would exhibit absorption in the near-UV region, with fluorescence emission at a longer wavelength in the UV or blue region of the spectrum. The exact wavelengths would be influenced by the specific substitution pattern on either the thiophene or oxazole ring.
Table 1: Representative Absorption and Emission Data for Related Thiophene-Azole Compounds
| Compound/System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
|---|---|---|---|
| Diketopyrrolopyrrole with Thiophene-Benzoxazole | ~610-620 | >650 | Toluene, DCM, DMF |
| 5-Styrylisoxazole Derivatives | 300-450 | Visible Region | Various |
| Thiophene-Benzoxazolylalanine Derivatives | Not specified | High Fluorescence | Various |
Solvatochromic Effects and Solvent-Dependent Photophysical Responses
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon in donor-acceptor molecules due to changes in the dipole moment upon electronic excitation. For thiophene-oxazole systems, where the thiophene acts as an electron donor and the oxazole as an electron acceptor, a significant solvatochromic effect is expected, particularly in the emission spectrum.
In polar solvents, the excited state, which often possesses a larger dipole moment than the ground state due to intramolecular charge transfer, is stabilized to a greater extent. This leads to a bathochromic (red) shift in the fluorescence emission. Studies on various π-conjugated oxazole dyes have demonstrated strong solvatochromic fluorescence. researchgate.net Similarly, imine dyes with a 5-nitrothiophen-2-yl acceptor moiety exhibit solvatochromism. nih.gov
The magnitude of the solvatochromic shift can provide insights into the change in dipole moment between the ground and excited states. While the absorption spectra of such compounds are often less sensitive to solvent polarity, the emission spectra can show significant shifts, leading to a large Stokes shift (the difference between the absorption and emission maxima) in polar solvents. This behavior is indicative of a substantial reorganization of the electronic distribution in the excited state.
Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Rates
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing).
The quantum yield of thiophene-oxazole derivatives can vary widely depending on their molecular structure. For instance, some benzoxazolylalanine derivatives bearing thiophene units exhibit high fluorescence quantum yields. researchgate.net In contrast, the introduction of a thiophene linker in certain diketopyrrolopyrrole systems can lead to a decrease in the fluorescence quantum yield. nih.gov
The radiative decay rate (kr) and the non-radiative decay rate (knr) are related to the fluorescence quantum yield and the excited-state lifetime (τ) by the following equations:
ΦF = kr / (kr + knr) τ = 1 / (kr + knr)
Factors that can influence these rates include the rigidity of the molecular structure, the presence of heavy atoms (which can enhance intersystem crossing), and the energy gap between the ground and first excited singlet states. Generally, more rigid structures tend to have higher quantum yields as non-radiative decay through vibrational relaxation is suppressed.
Intramolecular Charge Transfer (ICT) Phenomena in Thiophene-Oxazole Conjugates
The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical properties of donor-acceptor systems like this compound. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating thiophene moiety, to the lowest unoccupied molecular orbital (LUMO), which is often localized on the electron-accepting oxazole ring. researchgate.net This results in a significant redistribution of electron density and the formation of a highly polar excited state.
The occurrence of ICT is supported by several experimental observations, including large Stokes shifts, pronounced solvatochromism in fluorescence, and a significant increase in the dipole moment upon excitation. rsc.org In some cases, the initially formed locally excited (LE) state can relax to a more stable ICT state, especially in polar solvents. This relaxation process can sometimes involve conformational changes, such as the twisting of the bond connecting the donor and acceptor units, leading to a twisted intramolecular charge transfer (TICT) state. rsc.org
The efficiency of ICT is influenced by the electronic strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge connecting them. The thiophene ring is an effective electron donor, facilitating the ICT process in these conjugated systems.
Influence of Substituent Effects on Photophysical Properties
The photophysical properties of the this compound core can be finely tuned by introducing various substituents on either the thiophene or the oxazole ring. The electronic nature of these substituents (electron-donating or electron-withdrawing) can significantly alter the energy levels of the HOMO and LUMO, thereby affecting the absorption and emission wavelengths, quantum yields, and the extent of ICT.
Electron-donating groups (EDGs) , such as alkoxy (-OR) or amino (-NR2) groups, attached to the thiophene ring would increase the electron density of the donor part, leading to a destabilization of the HOMO. This would result in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption and emission spectra.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, attached to the oxazole ring would stabilize the LUMO, also leading to a smaller energy gap and a red shift in the spectra. beilstein-journals.org
Conversely, attaching EWGs to the thiophene or EDGs to the oxazole would likely lead to a hypsochromic (blue) shift. The position of the substituent also plays a crucial role. For example, in diketopyrrolopyrroles with benzoxazole-thiophene moieties, moving the position of a methoxy (B1213986) group on the phenyl ring slightly altered the photophysical properties. nih.gov
Table 2: General Effects of Substituents on the Photophysical Properties of Donor-Acceptor Systems
| Substituent Type on Donor (Thiophene) | Substituent Type on Acceptor (Oxazole) | Expected Effect on Absorption/Emission |
|---|---|---|
| Electron-Donating | Electron-Withdrawing | Bathochromic Shift (Red Shift) |
| Electron-Withdrawing | Electron-Donating | Hypsochromic Shift (Blue Shift) |
| Electron-Donating | Electron-Donating | Moderate Shift |
| Electron-Withdrawing | Electron-Withdrawing | Moderate Shift |
Excited State Lifetimes and Energy Transfer Mechanisms
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an important parameter that provides insights into the dynamics of the excited state and the competition between radiative and non-radiative decay processes. For fluorescent organic molecules, lifetimes are typically in the nanosecond range.
In donor-acceptor systems, the excited-state lifetime can be influenced by the solvent polarity. In polar solvents, the stabilization of the ICT state can sometimes lead to a longer lifetime. However, if non-radiative decay pathways from the ICT state are efficient, the lifetime may decrease.
Energy transfer processes, such as Förster resonance energy transfer (FRET) and Dexter energy transfer, can occur if other chromophores are present in close proximity. In the context of this compound derivatives, these mechanisms would be relevant in applications where these molecules are used as energy donors or acceptors in multicomponent systems, such as in biosensors or light-harvesting materials. The efficiency of these energy transfer processes depends on factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.
Chemical Transformations and Derivatization Strategies of the 5 Thiophen 3 Yl Oxazole Scaffold
Functionalization of the Thiophene (B33073) Ring via Electrophilic Aromatic Substitution
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution on the 3-substituted thiophene ring in 5-(thiophen-3-yl)oxazole is directed by the electronic nature of the oxazole (B20620) substituent. Oxazole rings are generally considered to be electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. minia.edu.eglumenlearning.com
This deactivating effect channels incoming electrophiles primarily to the C2 and C5 positions of the thiophene ring, which are the most reactive sites in thiophene chemistry. The C2 position is electronically more deactivated by the adjacent C3-substituent, making the C5 position the most probable site for substitution. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. pitt.edumasterorganicchemistry.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Thiophenes
| Reaction | Electrophile (Reagent) | Directing Effect of C3-Substituent | Predicted Major Product Position |
|---|---|---|---|
| Bromination | Br₂ or NBS | Electron-withdrawing (deactivating) | 5-bromo-3-(oxazol-5-yl)thiophene |
| Nitration | HNO₃/H₂SO₄ | Electron-withdrawing (deactivating) | 5-nitro-3-(oxazol-5-yl)thiophene |
| Acylation | RCOCl/AlCl₃ | Electron-withdrawing (deactivating) | 2-acyl-5-(thiophen-3-yl)oxazole or 5-acyl-2-(thiophen-3-yl)oxazole |
NBS: N-Bromosuccinimide
Introduction of Substituents on the Oxazole Nucleus
The oxazole ring is less aromatic and generally less reactive towards electrophilic substitution than the thiophene ring. wikipedia.org Direct electrophilic substitution on the oxazole nucleus is challenging unless the ring is activated by electron-donating groups. pharmaguideline.comtandfonline.comsemanticscholar.org Therefore, alternative strategies are employed to introduce substituents.
The primary methods for functionalizing the oxazole ring include:
Deprotonation/Metallation: The hydrogen atoms on the oxazole ring exhibit different acidities, with the order being C2 > C5 > C4. tandfonline.comsemanticscholar.orgthepharmajournal.com This allows for selective deprotonation using strong bases like organolithium reagents, followed by quenching with an electrophile.
Halogenation: Halogens can be introduced and subsequently used as handles for cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed reactions are extensively used to form new carbon-carbon bonds.
Cross-Coupling Methodologies for Extending Conjugated Systems
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for extending the conjugated π-system of this compound. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wiley-vch.dersc.org
For this scaffold, halogenated derivatives of either the thiophene or oxazole ring can be prepared and used as coupling partners. For instance, a bromo-substituted this compound can react with an arylboronic acid (Suzuki coupling) or an organostannane (Stille coupling) to form a new biaryl system. tandfonline.comnih.govresearchgate.netresearchgate.netmanchester.ac.uk These reactions offer a modular approach to synthesizing complex molecules with tailored electronic and photophysical properties. researchgate.netharvard.edu
Table 2: Representative Cross-Coupling Reactions on Heterocyclic Scaffolds
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Thiophene/Oxazole | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Aryl/Heteroaryl-substituted derivative |
| Stille | Halogenated Thiophene/Oxazole | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Aryl/Alkenyl-substituted derivative |
| Direct Arylation | Oxazole C-H bond | Aryl Halide | Pd(OAc)₂, ligand (e.g., RuPhos) | Aryl-substituted oxazole |
Reactivity towards Cycloaddition Reactions
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comtandfonline.com This reactivity provides a pathway to synthesize pyridine (B92270) derivatives. The reaction involves the oxazole ring reacting with a dienophile, typically an electron-deficient alkene or alkyne. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water or alcohol) to form a substituted pyridine ring. wikipedia.org
The efficiency of the Diels-Alder reaction can be enhanced by the presence of electron-donating substituents on the oxazole ring or by activation of the oxazole nitrogen with a Lewis or Brønsted acid. pharmaguideline.comacs.orgacs.org
Selective Modifications at C2, C4, and C5 Positions of the Oxazole Ring
The distinct reactivity of the C2, C4, and C5 positions of the oxazole ring allows for selective functionalization.
C2 Position: The C2 proton is the most acidic, making it the primary site for deprotonation by strong bases like n-butyllithium. wikipedia.orgpharmaguideline.com The resulting 2-lithiooxazole is a versatile intermediate that can react with a wide range of electrophiles. acs.orgacs.orgscilit.com Direct arylation at the C2 position can also be achieved under specific palladium-catalyzed conditions. beilstein-journals.org Halogen atoms at the C2 position are susceptible to nucleophilic substitution. pharmaguideline.comtandfonline.com
C5 Position: While less acidic than the C2 proton, the C5 position can also be metallated. Electrophilic aromatic substitution, although difficult, preferentially occurs at the C5 position when activating groups are present. wikipedia.orgthepharmajournal.comderpharmachemica.com
C4 Position: The C4 position is generally the least reactive towards deprotonation and electrophilic attack. pharmaguideline.comtandfonline.com However, functionalization can be achieved through specific routes like the halogen dance rearrangement from a 5-halooxazole or via directed metallation. thieme-connect.comthieme-connect.comnih.gov Suzuki coupling has been successfully used to functionalize the C4 position of oxazoles bearing a triflate group. nih.govmanchester.ac.uk
Table 3: Summary of Position-Selective Functionalization of the Oxazole Ring
| Position | Primary Method of Functionalization | Key Reagents/Conditions | Intermediate |
|---|---|---|---|
| C2 | Deprotonation/Metallation | n-BuLi, LDA at low temperature | 2-Lithiooxazole |
| C2 | Direct Arylation | Pd(0) catalyst, specific ligands/solvents | Palladium-complex |
| C4 | Cross-Coupling (from 4-triflate/halide) | Pd catalyst, boronic acids (Suzuki) | 4-Trifloxyoxazole |
| C5 | Electrophilic Substitution (activated rings) | NBS, HNO₃ (with EDG present) | Sigma complex |
LDA: Lithium diisopropylamide, EDG: Electron-Donating Group
Applications of 5 Thiophen 3 Yl Oxazole in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The π-conjugated system of 5-(thiophen-3-yl)oxazole is inherently fluorescent, a property crucial for its use in organic light-emitting diodes (OLEDs) and other fluorescent materials. The combination of the electron-donating thiophene (B33073) and electron-accepting oxazole (B20620) can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong fluorescence emission. The efficiency and color of this emission can be tuned by chemical modification of the core structure.
Thiophene derivatives are widely used in OLEDs due to their excellent charge transport properties and high photoluminescence quantum yields. semanticscholar.orgnih.govresearchgate.net The incorporation of an oxazole ring can further enhance these properties. While specific data for this compound is limited, studies on related C3-symmetric star-shaped molecules containing 5-(oxazol-5-yl)thiophen-2-yl units have demonstrated their fluorescent behavior. semanticscholar.orgnih.gov These related compounds exhibit fluorescence, although it is noted that furan-containing analogues tend to show stronger fluorescence than their thiophene-containing counterparts. nih.gov
The photophysical properties of such compounds are highly dependent on their molecular structure and the surrounding environment. For instance, the fluorescence emission of some oxazole derivatives is sensitive to solvent polarity. researchgate.net This suggests that the emission characteristics of this compound could be tuned for specific applications.
Table 1: Representative Photophysical Data of a Related Thiophene-Oxazole Compound
| Property | Value | Reference |
| Absorption Maximum (λabs) | Varies with specific structure | nih.gov |
| Emission Maximum (λem) | Typically in the blue-green region | nih.govnih.gov |
| Fluorescence Quantum Yield | Moderate, dependent on substitution | nih.gov |
| Excited State Lifetime | Nanosecond timescale | researchgate.net |
Note: This data is representative of thiophene-oxazole systems and not specific to this compound due to limited available data.
Development of Non-Linear Optical (NLO) Active Materials
Organic molecules with significant donor-π-acceptor character are known to exhibit large second- and third-order non-linear optical (NLO) responses. The structure of this compound, with its electron-donating thiophene and electron-accepting oxazole, fits this paradigm. Such materials are of interest for applications in optical data storage, image processing, and optical switching. nih.gov
Components in Organic Photovoltaic Devices and Solar Energy Conversion
In the field of organic photovoltaics (OPVs), there is a constant search for new materials that can efficiently absorb sunlight and convert it into electrical energy. The key components of an OPV are an electron donor and an electron acceptor. Thiophene-based polymers and small molecules are among the most successful donor materials used in OPVs due to their strong absorption in the visible spectrum and good charge transport characteristics. nih.govacs.org
The this compound moiety could be incorporated into polymers or used as a building block for small molecule donors in OPVs. The combination of the electron-rich thiophene with the electron-deficient oxazole can help to lower the bandgap of the material, allowing for broader absorption of the solar spectrum. Research on thiophene copolymers containing other electron-accepting units like thiazole (B1198619) has demonstrated their potential in achieving high power conversion efficiencies in organic solar cells. nih.govacs.org The specific substitution pattern of the thiophene ring (2-yl vs. 3-yl) can influence the polymer's morphology and electronic properties, which in turn affects the device performance.
Sensors and Molecular Probes Exploiting Photophysical Responses
The fluorescent properties of this compound make it a candidate for the development of chemical sensors and molecular probes. The fluorescence of many organic dyes is sensitive to their local environment, including polarity, pH, and the presence of specific ions or molecules. This sensitivity can be exploited to design sensors where a change in fluorescence signals the presence of a target analyte.
While there is no specific research on this compound as a sensor, numerous studies have demonstrated the use of other thiophene-oxazole derivatives as fluorescent chemosensors. For example, derivatives of 5-(thiophen-2-yl)oxazole have been designed to selectively detect metal ions such as Ga³⁺, In³⁺, and Fe³⁺ through changes in their fluorescence intensity. The binding of the metal ion to the thiophene-oxazole scaffold alters the electronic structure of the molecule, leading to a measurable photophysical response.
Integration into Polymeric and Supramolecular Architectures
The this compound unit can be incorporated as a monomer into various polymer backbones to create new functional materials. The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be tailored by the choice of comonomers and the polymerization method. Thiophene-containing copolymers have been extensively studied for their applications in organic field-effect transistors (OFETs) and other electronic devices. nih.govfigshare.com The inclusion of the oxazole ring could impart specific functionalities and modify the polymer's self-assembly and charge transport properties.
Furthermore, the planar and aromatic nature of this compound makes it a suitable building block for supramolecular chemistry. researchgate.net Through non-covalent interactions such as π-π stacking and hydrogen bonding, these molecules can self-assemble into well-defined nanostructures like nanowires and 2D crystals. uh.edu The ability to control the self-assembly of these materials is crucial for optimizing the performance of organic electronic devices. Dendrimers based on thiophene have shown a unique ability to form such nanostructures on surfaces. uh.edu
Current Challenges and Future Perspectives in 5 Thiophen 3 Yl Oxazole Research
Innovations in Environmentally Benign Synthetic Approaches
The traditional synthesis of oxazole (B20620) derivatives often involves multi-step procedures with harsh reagents and solvents, leading to significant environmental concerns. The future of 5-(thiophen-3-yl)oxazole synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient methodologies.
A primary challenge is the adaptation of established methods, such as the Van Leusen oxazole synthesis, to be more environmentally friendly. The Van Leusen reaction, a cornerstone for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), traditionally employs stoichiometric amounts of strong bases and organic solvents. nih.govmdpi.com Future research is geared towards the use of catalytic amounts of base and greener solvents like water. mdpi.com For instance, a modified Van Leusen reaction has been reported using triethylamine (B128534) and β-cyclodextrin in water, offering a more sustainable route to oxazole synthesis. mdpi.com
Microwave-assisted synthesis presents a significant opportunity for the eco-friendly production of this compound. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.govacs.orgresearchgate.net While microwave-assisted synthesis of various oxazole derivatives has been demonstrated, acs.org its specific application to the synthesis of this compound from 3-thiophenecarboxaldehyde (B150965) and TosMIC is a promising area for future investigation. The use of solid-supported catalysts in conjunction with microwave irradiation could further enhance the green credentials of this approach by simplifying purification processes. bepls.com
Flow chemistry is another innovative approach that offers enhanced safety, scalability, and efficiency for the synthesis of heterocyclic compounds. uc.pt The development of a continuous flow process for the synthesis of this compound would enable on-demand production with minimal waste. durham.ac.uk Automated flow synthesis platforms can facilitate rapid reaction optimization and the generation of compound libraries for screening purposes. durham.ac.uk
| Synthesis Method | Traditional Approach | Green Innovation | Future Perspective for this compound |
| Van Leusen Reaction | Stoichiometric strong base, organic solvents | Catalytic base, water as solvent, use of phase-transfer catalysts like β-cyclodextrin mdpi.com | Optimization of catalytic conditions for the specific synthesis from 3-thiophenecarboxaldehyde. |
| General Synthesis | Multi-step reactions, harsh reagents | Microwave-assisted synthesis, solvent-free conditions nih.govacs.org | Development of a one-pot, microwave-assisted protocol for the synthesis of this compound. |
| Process Chemistry | Batch processing | Continuous flow synthesis uc.ptdurham.ac.uk | Design and implementation of a fully automated flow synthesis platform for on-demand production and library synthesis. |
Design of Advanced Materials with Tunable Photophysical Properties
The conjugated system formed by the thiophene (B33073) and oxazole rings in this compound endows it with interesting photophysical properties, making it a promising candidate for advanced materials. A key challenge and future direction is the rational design of derivatives with tunable optical and electronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Research on related thiophene-oxazole dyads has shown that these compounds can exhibit strong fluorescence with high quantum yields. nih.gov The photophysical properties are highly dependent on the substitution pattern and the nature of the substituents on both the thiophene and oxazole rings. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. rsc.orgresearchgate.net
Future research will likely focus on creating a library of this compound derivatives with various substituents at different positions of the thiophene and oxazole rings to systematically study their structure-property relationships. This will enable the fine-tuning of their fluorescence color and efficiency. For example, C3-symmetric star-shaped molecules containing thiophene and oxazole moieties have been synthesized, and their fluorescent behavior has been investigated, revealing that the nature of the heterocyclic core significantly influences the fluorescence intensity. semanticscholar.org
The development of "turn-on" fluorescent chemosensors is another exciting avenue. While research has been conducted on 5-(thiophen-2-yl)oxazole derivatives for the detection of metal ions like Ga³⁺, rsc.org similar systems based on the this compound scaffold could be designed for the selective detection of other important analytes.
High-Throughput Screening and Automated Synthesis Methodologies
The exploration of the vast chemical space around the this compound core for various applications necessitates the use of high-throughput screening (HTS) and automated synthesis methodologies. A significant challenge is the development of robust and versatile automated platforms capable of synthesizing and screening large libraries of this compound derivatives in a time- and resource-efficient manner.
Automated flow synthesis platforms are particularly well-suited for this purpose. durham.ac.uk These systems can be programmed to perform multi-step syntheses, purifications, and analyses in a continuous and automated fashion, enabling the rapid generation of compound libraries. acs.orgresearchgate.net The integration of HTS with automated synthesis allows for the direct evaluation of the synthesized compounds for desired properties, such as biological activity or photophysical characteristics. vapourtec.comresearchgate.net
Future efforts in this area will focus on the miniaturization and parallelization of these automated systems to further increase throughput and reduce the consumption of reagents and solvents. The development of automated platforms for the synthesis of this compound derivatives will be crucial for accelerating the discovery of new materials and bioactive molecules based on this scaffold.
Advanced Characterization of Solid-State Structures and Thin Films
The performance of this compound-based materials in solid-state devices is critically dependent on their molecular packing and thin-film morphology. A key challenge is to gain a detailed understanding of the structure-property relationships at the molecular level in the solid state.
Advanced characterization techniques are essential for probing the solid-state structure and thin-film properties of these materials. X-ray diffraction (XRD) can be used to determine the crystal structure and molecular packing in single crystals, while grazing-incidence wide-angle X-ray scattering (GIWAXS) provides information about the molecular organization in thin films. advancedsciencenews.com Atomic force microscopy (AFM) and other scanning probe techniques can be employed to visualize the surface morphology of the thin films. aps.org
A future perspective in this area involves the use of a combination of complementary characterization techniques to build a comprehensive picture of the material's structure from the molecular to the macroscopic scale. osti.gov This will enable a deeper understanding of how processing conditions influence the thin-film morphology and, consequently, the device performance. For organic semiconductors, the molecular packing motifs within the crystalline domains and the connectivity between these domains are of prime importance for charge transport. advancedsciencenews.com
Synergistic Approaches Combining Synthetic and Computational Studies
A synergistic approach that combines synthetic chemistry with computational modeling is crucial for the rational design and optimization of this compound-based materials. The challenge lies in developing accurate computational models that can reliably predict the properties of these molecules and guide synthetic efforts.
Computational methods, such as density functional theory (DFT), can be used to investigate the electronic structure, molecular orbitals, and optical properties of this compound and its derivatives. mdpi.comnih.gov These calculations can provide valuable insights into how chemical modifications will affect the material's properties, thereby reducing the need for extensive trial-and-error synthesis. nih.gov
The future of this field will see a closer integration of computational and experimental studies. researchgate.netnih.gov For example, computational screening of virtual libraries of this compound derivatives can be used to identify promising candidates with desired properties before they are synthesized and tested in the laboratory. This iterative cycle of design, synthesis, and characterization, guided by computational predictions, will accelerate the discovery of new and improved materials based on the this compound scaffold.
Q & A
What are the optimal synthetic routes for preparing 5-(thiophen-3-yl)oxazole, and how does reaction efficiency vary with substituents?
Basic Research Focus
The most reliable method for synthesizing this compound is van Leusen's oxazole synthesis , which involves reacting 3-thiophenecarboxaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours). Key steps include:
Reagent stoichiometry : Equimolar ratios of aldehyde, TosMIC, and K₂CO₃.
Solvent selection : Methanol as the solvent, followed by extraction with methyl tert-butyl ether.
Purification : Rotary evaporation for solvent removal and sodium sulfate drying.
Yield optimization depends on the steric and electronic properties of the aldehyde substituent. For example, electron-withdrawing groups on the aldehyde may reduce reaction efficiency due to decreased nucleophilicity .
How can spectroscopic and computational methods resolve tautomerism in this compound derivatives?
Advanced Research Focus
Thione-thiol tautomerism in oxazole-thiophene hybrids can be analyzed using:
- Experimental techniques :
- ¹H/¹³C NMR spectroscopy to identify proton environments and hybridization states.
- X-ray crystallography to determine solid-state molecular geometry (e.g., planar vs. non-planar fragments) .
- Computational methods :
- Molecular electrostatic potential (MEP) calculations to rank acceptor sites for halogen bonding .
- DFT optimization to compare theoretical and experimental spectral data, resolving tautomeric equilibria .
What strategies are effective for analyzing halogen bonding interactions in this compound cocrystals?
Advanced Research Focus
To study halogen bonding (e.g., Br/I⋯Noxazole interactions):
Cocrystallization : Use perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) as halogen bond donors.
Structural analysis :
- Single-crystal X-ray diffraction to measure bond distances (mean C–C = 0.005 Å) and angles .
- Compare with CSD data (Cambridge Structural Database) to identify trends in halogen bonding geometry .
Electronic properties : Calculate MEP surfaces to predict acceptor strength of the oxazole nitrogen .
How can researchers predict the pharmacological activity of this compound derivatives?
Advanced Research Focus
Pharmacological potential is assessed via:
- In silico prediction : Use the PASS Online tool to forecast biological targets (e.g., antimicrobial, anticancer activity) based on structural motifs .
- In vitro assays :
What are the challenges in characterizing thiophene-oxazole hybrid systems, and how can they be mitigated?
Basic Research Focus
Key challenges include:
- Structural complexity : Overlapping signals in NMR spectra due to aromatic protons. Mitigate using 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Thermal instability : Use low-temperature X-ray crystallography to prevent decomposition during analysis .
- Purity validation : Combine elemental analysis (C, H, N, S percentages) with HPLC-MS to confirm compound integrity .
How do electronic modifications of the thiophene ring influence the optical properties of this compound?
Advanced Research Focus
Substituent effects can be studied via:
- UV-Vis spectroscopy : Compare absorption maxima (λmax) for derivatives with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups.
- Fluorescence studies : Monitor emission quenching in halogen-bonded cocrystals, which may enhance luminescence properties .
- TD-DFT calculations : Correlate experimental spectra with theoretical transitions to map electronic structure changes .
What are the best practices for designing this compound derivatives with enhanced proteolytic stability?
Advanced Research Focus
To improve stability:
Structural modifications :
- Incorporate methyl groups on the oxazole ring to sterically hinder enzymatic degradation .
- Use macrocyclic frameworks to restrict conformational flexibility and reduce protease accessibility .
Stability assays :
- Serum stability tests : Incubate derivatives in fetal bovine serum (FBS) and monitor degradation via LC-MS .
- Circular dichroism (CD) : Assess conformational changes under physiological conditions .
How can contradictions in reported biological activity data for oxazole-thiophene hybrids be resolved?
Advanced Research Focus
Address discrepancies by:
Standardized assays : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) across studies .
Data normalization : Express activity as IC₅₀ values relative to a reference standard.
Meta-analysis : Compare SAR trends across literature to identify robust structure-activity relationships .
What role does the oxazole nitrogen play in directing regioselective functionalization?
Basic Research Focus
The oxazole nitrogen acts as a directing group in electrophilic substitution:
- Halogenation : Preferentially occurs at the C4 position of the oxazole ring due to nitrogen's electron-withdrawing effect.
- Cross-coupling : Use Buchwald-Hartwig conditions for C–N bond formation at the nitrogen-adjacent carbon .
How can researchers leverage halogen bonding to modulate the solubility of this compound derivatives?
Advanced Research Focus
Halogen bonding with perfluorinated donors (e.g., 1,4-diiodotetrafluorobenzene) can:
- Enhance crystallinity : Improve solubility in aprotic solvents (e.g., DMSO) by forming stable cocrystals .
- Tune hydrophobicity : Adjust the ratio of halogen bond donors to acceptors to balance lipophilicity and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
